
3-Amino-3-(4-bromophenyl)-2-hydroxypropanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2. It is a derivative of propanoic acid and contains an amino group, a bromophenyl group, and a hydroxy group. This compound is of interest in various fields of scientific research due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and glycine.
Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with glycine in the presence of a base, such as sodium hydroxide, to form 3-(4-bromophenyl)-2-hydroxypropanoic acid.
Amination: The resulting product is then subjected to amination using ammonia or an amine source to introduce the amino group, forming 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-amino-3-phenyl-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromophenyl group can enhance its binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
類似化合物との比較
Similar Compounds
- 3-amino-3-(4-chlorophenyl)-2-hydroxypropanoic acid hydrochloride
- 3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride
- 3-amino-3-(4-methylphenyl)-2-hydroxypropanoic acid hydrochloride
Uniqueness
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
特性
分子式 |
C9H11BrClNO3 |
|---|---|
分子量 |
296.54 g/mol |
IUPAC名 |
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO3.ClH/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14;/h1-4,7-8,12H,11H2,(H,13,14);1H |
InChIキー |
GRLWMOGUUCOUFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
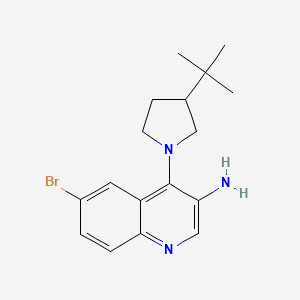
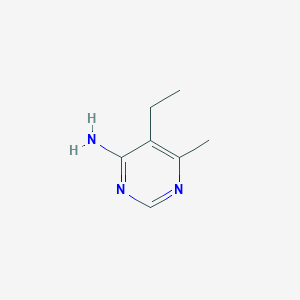
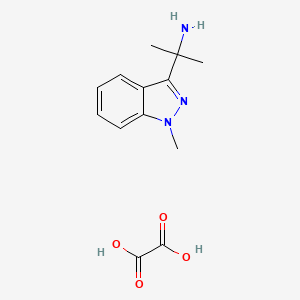
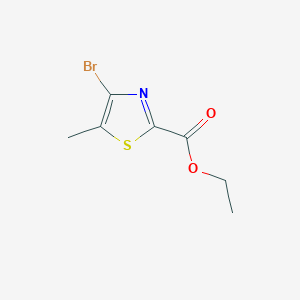
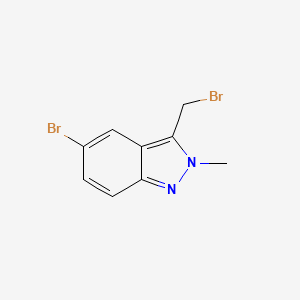
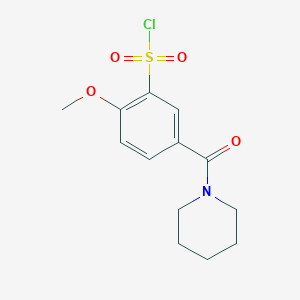
![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
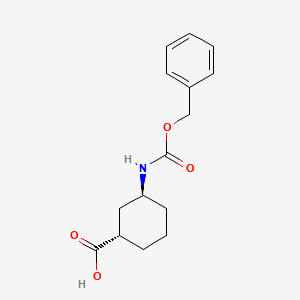
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)
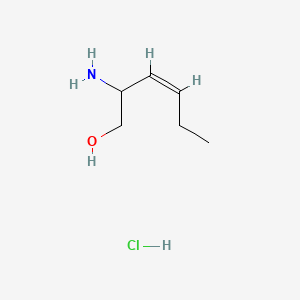
![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
